3-(4-Propoxyphenyl)acrylic acid
Overview
Description
3-(4-Propoxyphenyl)acrylic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of cinnamic acid, characterized by the presence of a propoxy group attached to the phenyl ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(4-Propoxyphenyl)acrylic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-propoxybenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process generally includes steps such as solvent extraction, distillation, and crystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Propoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-propoxybenzoic acid, while reduction with sodium borohydride can produce 4-propoxybenzyl alcohol .
Scientific Research Applications
3-(4-Propoxyphenyl)acrylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has shown its potential in developing drugs with anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(4-Propoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. In biological systems, it may inhibit enzymes involved in inflammatory processes or modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, differing by the absence of the propoxy group.
4-Methoxycinnamic Acid: Similar structure but with a methoxy group instead of a propoxy group.
4-Hydroxycinnamic Acid: Contains a hydroxyl group on the phenyl ring.
Uniqueness: 3-(4-Propoxyphenyl)acrylic acid is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
3-(4-propoxyphenyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYNDSOJMSGRQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69033-81-4 | |
Record name | 4-Propoxycinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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